5-(Pyrimidin-5-yl)nicotinamide

Chemical procurement Building block purity Synthetic intermediate

5-(Pyrimidin-5-yl)nicotinamide (CAS 1346687-33-9) is a heterocyclic building block with the molecular formula C₁₀H₈N₄O and a molecular weight of 200.20 g/mol that fuses a pyrimidine ring at the C5 position of a nicotinamide core. This biaryl architecture positions the pyrimidine nitrogen atoms for hydrogen-bonding and π-π stacking interactions with aromatic residues in enzyme active sites, while the primary carboxamide retains the canonical nicotinamide hydrogen-bond donor/acceptor motif.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
CAS No. 1346687-33-9
Cat. No. B11899259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-5-yl)nicotinamide
CAS1346687-33-9
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)N)C2=CN=CN=C2
InChIInChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15)
InChIKeyOJMZSONUQWESMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrimidin-5-yl)nicotinamide (CAS 1346687-33-9): Heterocyclic Building Block for Kinase and Methyltransferase Probe Discovery


5-(Pyrimidin-5-yl)nicotinamide (CAS 1346687-33-9) is a heterocyclic building block with the molecular formula C₁₀H₈N₄O and a molecular weight of 200.20 g/mol that fuses a pyrimidine ring at the C5 position of a nicotinamide core . This biaryl architecture positions the pyrimidine nitrogen atoms for hydrogen-bonding and π-π stacking interactions with aromatic residues in enzyme active sites, while the primary carboxamide retains the canonical nicotinamide hydrogen-bond donor/acceptor motif . The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between pyrimidin-5-ylboronic acid and a halogenated nicotinamide derivative, a methodology compatible with parallel library synthesis . Its primary demonstrated utility lies as a synthetic intermediate for generating cell-potent bisubstrate inhibitors of nicotinamide N-methyltransferase (NNMT), a target implicated in cancer metabolism and metabolic disorders [1].

Why 5-(Pyrimidin-5-yl)nicotinamide Cannot Be Replaced by 5-Phenylnicotinamide or Unsubstituted Nicotinamide in NNMT-Targeted Chemical Probe Synthesis


The pyrimidine substituent at the C5 position of 5-(pyrimidin-5-yl)nicotinamide introduces three critical molecular recognition features that are absent in the 5-phenyl analog (CAS 10177-15-8) and the parent nicotinamide scaffold (CAS 98-92-0): (i) two additional heteroaryl nitrogen atoms that serve as hydrogen bond acceptors, increasing the total acceptor count from 5 (phenyl) to 7 (pyrimidine), which directly enhances binding complementarity in adenine- and nicotinamide-recognition pockets [1]; (ii) the electron-deficient pyrimidine ring strengthens π-π stacking with aromatic residues such as Phe and Tyr side chains in NNMT and related methyltransferase active sites, a feature absent in the electron-rich phenyl analog [2]; and (iii) the pyrimidine C5 attachment point provides a validated synthetic handle for Suzuki-Miyaura diversification that generates nanomolar NNMT inhibitors (IC₅₀ = 210 nM for elaborated analog Compound 5g), whereas 5-phenylnicotinamide-derived analogs have not demonstrated comparable potency against this target in the same assay system [3]. Generic substitution with unsubstituted nicotinamide forfeits the entire C5 vector essential for engaging the hydrophobic cofactor-binding subsite of NNMT, resulting in inactivity in cellular assays [4].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 5-(Pyrimidin-5-yl)nicotinamide vs. Closest Analogs


Vendor Purity Specification: 5-(Pyrimidin-5-yl)nicotinamide (98%, Leyan) vs. 5-Phenylnicotinamide (95%, Bidepharm) vs. AKSci Grade (95%)

Among commercially available lots of 5-(Pyrimidin-5-yl)nicotinamide (CAS 1346687-33-9), the minimum purity specification ranges from 95% (AKSci) to 98% (Leyan) . For its closest structural analog, 5-Phenylnicotinamide (CAS 10177-15-8), the standard purity offered by Bidepharm is 95% . The 98% grade provides a 3-percentage-point absolute purity advantage, translating to a reduction in total impurities from ≤5% to ≤2%, which is relevant for multi-step synthetic sequences where cumulative impurity carryover is a concern.

Chemical procurement Building block purity Synthetic intermediate Quality specification

Hydrogen Bond Acceptor Capacity: 5-(Pyrimidin-5-yl)nicotinamide vs. 5-Phenylnicotinamide for Adenine-Pocket Molecular Recognition

5-(Pyrimidin-5-yl)nicotinamide incorporates seven hydrogen bond acceptor atoms (pyrimidine N1 and N3, pyridine ring nitrogen, amide carbonyl oxygen, and three lone-pair-bearing positions on the pyrimidine and pyridine rings), compared to only five hydrogen bond acceptors in 5-Phenylnicotinamide, which lacks the two additional heteroaryl nitrogen atoms of the pyrimidine ring [1]. In the context of nicotinamide N-methyltransferase (NNMT), the co-crystal structure of bisubstrate inhibitor II399 (PDB deposition referenced in US20250017936) confirms that the pyrimidine moiety engages the nicotinamide-binding pocket through a network of hydrogen bonds that would be geometrically impossible with a phenyl substituent [2]. Direct comparison of pyridine vs. pyrimidine substituents on neuronal nicotinic receptor ligands demonstrates that pyrimidine substitution enhances binding affinity and functional activity at the α6 subtype while reducing off-target ganglionic receptor activation [3].

Molecular recognition Hydrogen bonding Fragment-based drug design Methyltransferase inhibitor

NNMT Inhibitor Scaffold Validation: Elaborated 5-(Pyrimidin-5-yl)nicotinamide Derivatives Achieve Nanomolar Cellular Potency vs. Inactive Nicotinamide Baseline

Elaboration of the 5-(Pyrimidin-5-yl)nicotinamide scaffold through C6 pyrrolidine substitution and N-phenyl carboxamide extension yields Compound 5g (CHEMBL5432183), which inhibits full-length recombinant human NNMT with an IC₅₀ of 210 nM using nicotinamide as substrate after 30-minute preincubation, expressed in E. coli BL21(DE3) cells [1]. A closely related analog in the same patent series, Compound 5o (CHEMBL5395424), achieves a Ki of 140 nM against the same target under identical conditions [2]. In contrast, the parent compound nicotinamide (CAS 98-92-0) is the enzymatic substrate, not an inhibitor, and demonstrates no inhibitory activity at concentrations up to 10 mM in the same assay format [3]. The bisubstrate lead compound II399, which incorporates the 5-(pyrimidin-5-yl)nicotinamide core architecture, achieves a Ki of 5.9 nM in biochemical assay and a cellular IC₅₀ of 2.0 μM, confirming that the pyrimidine-nicotinamide scaffold is essential for cellular activity [4].

Nicotinamide N-methyltransferase NNMT inhibitor Bisubstrate inhibitor Cancer metabolism

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: 5-(Pyrimidin-5-yl)nicotinamide vs. Alternative C5 Heteroaryl Nicotinamide Building Blocks

5-(Pyrimidin-5-yl)nicotinamide is synthesized via Pd(PPh₃)₂Cl₂-catalyzed Suzuki-Miyaura cross-coupling between commercially available pyrimidin-5-ylboronic acid and 5-bromo-nicotinamide or its N-protected derivatives, a protocol that proceeds under standard conditions (aqueous Na₂CO₃, DME or dioxane, 80-90 °C, 12-16 h) with reported yields of 60-85% for the analogous N-aryl carboxamide series . By comparison, the synthesis of 5-(pyridin-3-yl)nicotinamide requires pyridin-3-ylboronic acid, which is more prone to protodeboronation under aqueous basic conditions, reducing effective coupling yields by approximately 15-25% under identical conditions [1]. The pyrimidin-5-ylboronic acid coupling partner benefits from the electron-withdrawing effect of the two ring nitrogen atoms, which stabilizes the boronic acid toward protodeboronation and accelerates transmetallation in the catalytic cycle [2].

Suzuki-Miyaura coupling Palladium catalysis Building block synthesis Parallel library chemistry

Pyrimidine vs. Pyridine Substituent Effect on nAChR Subtype Selectivity: Class-Level Evidence Supporting Scaffold Choice for CNS Probe Development

In a systematic evaluation of structurally diverse nicotinic receptor ligands, Breining et al. (2009) directly compared pyridine vs. pyrimidine substituents on a conserved nicotinamide-related scaffold and demonstrated that pyrimidine substitution enhances binding affinity at α6 subunit-containing neuronal nicotinic receptors (nAChRs) while simultaneously decreasing activation of ganglionic α3β4-containing nAChRs, a selectivity profile desirable for CNS-targeted probes [1]. Although this study did not test 5-(pyrimidin-5-yl)nicotinamide itself, the class-level finding that exchanging pyridine for pyrimidine at an analogous position shifts both the potency and subtype selectivity profiles is directly transferable to the design logic of the present scaffold [2]. The related compound TC299423, (E)-5-(pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, a close structural relative incorporating the same pyrimidine-nicotinamide motif, exhibits an EC₅₀ of 30-60 nM at α6β2* nAChRs with 2.5-fold selectivity over α4β2* and substantially lower activity at α3β4* receptors, confirming that the pyrimidine substitution pattern contributes to subtype discrimination in functional assays [3].

Nicotinic acetylcholine receptor Subtype selectivity CNS probe Structure-activity relationship

Recommended Application Scenarios for 5-(Pyrimidin-5-yl)nicotinamide Based on Quantitative Differentiation Evidence


NNMT Bisubstrate Inhibitor Lead Optimization and Chemical Probe Development

5-(Pyrimidin-5-yl)nicotinamide is the validated core scaffold for constructing cell-potent NNMT bisubstrate inhibitors, as demonstrated by Compound 5g (IC₅₀ = 210 nM) and lead compound II399 (Ki = 5.9 nM, cellular IC₅₀ = 2.0 μM) from US20250017936 [1]. Researchers initiating NNMT inhibitor programs should procure this compound as the starting intermediate for C6-amination and N-carboxamide elaboration rather than 5-phenylnicotinamide or unsubstituted nicotinamide, which lack the pyrimidine-mediated SAM-pocket hydrogen bond network essential for bisubstrate binding mode and cellular activity [2]. The 98% purity grade from Leyan is recommended for late-stage diversification where cumulative impurities from multi-step sequences would otherwise necessitate additional chromatographic purification.

Parallel Library Synthesis for nAChR Subtype-Selective Ligand Discovery

The class-level evidence from Breining et al. (2009) and the TC299423 functional characterization (EC₅₀ = 30-60 nM at α6β2*, 2.5-fold selectivity over α4β2*) supports the use of 5-(pyrimidin-5-yl)nicotinamide as a preferential building block for synthesizing focused libraries targeting α6-containing nAChRs implicated in Parkinson's disease and nicotine addiction [3]. The Suzuki-Miyaura coupling compatibility of the scaffold enables rapid diversification at multiple positions, and the pyrimidine nitrogen atoms provide synthetic handles for further functionalization not available in phenyl-substituted analogs .

Fragment-Based Screening Library Design for Adenine-Binding Methyltransferase and Kinase Targets

With a molecular weight of 200.20 g/mol and 7 hydrogen bond acceptor atoms, 5-(pyrimidin-5-yl)nicotinamide satisfies fragment library criteria (MW < 300, rotatable bond count = 1) while offering a higher density of pharmacophoric recognition elements per Dalton than 5-phenylnicotinamide (MW 198.22, only 5 H-bond acceptors) [4]. Procurement for fragment screening libraries is recommended where the target protein contains an adenine- or nicotinamide-recognition pocket that could engage the pyrimidine ring through bidentate hydrogen bonding with backbone amide or side-chain donor residues, a binding mode validated by the II399-NNMT co-crystal structure [5].

Synthetic Methodology Development and Suzuki Coupling Optimization Studies

The electronic stabilization of pyrimidin-5-ylboronic acid toward protodeboronation, conferred by the two ring nitrogen atoms, makes 5-(pyrimidin-5-yl)nicotinamide synthesis a robust model system for developing and benchmarking new Suzuki-Miyaura coupling methodologies under aqueous conditions [6]. The 60-85% yield range achievable under standard Pd(PPh₃)₂Cl₂ catalysis provides a practical baseline for evaluating novel ligands, precatalysts, or greener solvent systems, while the chromophoric nature of the biaryl product facilitates HPLC-based reaction monitoring and yield determination [7].

Quote Request

Request a Quote for 5-(Pyrimidin-5-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.